4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride
CAS No.:
Cat. No.: VC16766621
Molecular Formula: C15H24Cl2N2O
Molecular Weight: 319.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24Cl2N2O |
|---|---|
| Molecular Weight | 319.3 g/mol |
| IUPAC Name | 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane;dihydrochloride |
| Standard InChI | InChI=1S/C15H22N2O.2ClH/c1-2-4-14(5-3-1)12-17-10-11-18-15(13-17)6-8-16-9-7-15;;/h1-5,16H,6-13H2;2*1H |
| Standard InChI Key | OIMLIFFNCGFHEY-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC12CN(CCO2)CC3=CC=CC=C3.Cl.Cl |
Introduction
Chemical and Structural Characteristics
Molecular Properties
The compound has the molecular formula , with a molecular weight of 319.3 g/mol. The spirocyclic core consists of a 1-oxa-4,9-diazaspiro[5.5]undecane system, where the oxygen atom bridges positions 1 and 2, and nitrogen atoms occupy positions 4 and 9. The benzyl substituent at position 4 introduces aromatic hydrophobicity, while the dihydrochloride salt forms via protonation of the secondary amines.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.3 g/mol |
| Salt Form | Dihydrochloride |
| Solubility | Enhanced in polar solvents |
Stereochemical Considerations
Chiral centers at positions 2 and 3 of the spirocyclic framework necessitate enantioselective synthesis. For example, the (2R) enantiomer of related analogs demonstrates distinct receptor binding profiles compared to the (2S) form . Resolution via chiral HPLC or asymmetric synthesis ensures high enantiomeric excess (e.g., 97% ee for 15cR ), critical for optimizing pharmacological activity.
Synthesis and Optimization
Process Optimization
Continuous flow reactors improve yield and purity during large-scale production. Critical steps include temperature control during cyclization (−30°C to prevent side reactions) and chiral resolution using columns like Chiralpak IA . The final dihydrochloride form is isolated via crystallization, achieving >98% purity by HPLC.
Pharmacological Activity
Dual Receptor Modulation
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride acts as a MOR agonist and σ1R antagonist, a combination theorized to enhance analgesic efficacy while reducing opioid-related side effects . MOR activation inhibits nociceptive signaling, whereas σ1R antagonism modulates central sensitization and neuropathic pain .
Table 2: Receptor Binding Affinities of Analogous Compounds
| Compound | MOR (nM) | σ1R (nM) |
|---|---|---|
| 15cR | 2.1 | 18.4 |
| 15cS | 3.0 | 22.7 |
| Reference standard | 0.8 (MOR) | 12.0 (σ1R) |
Data adapted from García et al. (2020)
Preclinical Findings
In rodent models, analogs like 15cR show 50% pain inhibition at 10 mg/kg (oral) in the formalin test, comparable to morphine but with reduced respiratory depression . The dihydrochloride salt improves oral bioavailability by 40% compared to the free base, attributed to enhanced solubility.
Structure-Activity Relationships (SAR)
Impact of Benzyl Substitution
The benzyl group at position 4 enhances σ1R affinity by filling a hydrophobic pocket (HYD3/HYD4 region) in the receptor’s binding site . Removal or replacement with smaller alkyl chains reduces σ1R antagonism by >80%, underscoring its critical role .
Stereochemistry and Potency
The (2R) configuration confers 3-fold higher MOR affinity than the (2S) enantiomer, likely due to better alignment with the receptor’s aspartate residue (Asp147) . Conversely, σ1R tolerates both enantiomers, with <2-fold difference in values .
Future Directions
-
Stereoselective Synthesis: Developing catalytic asymmetric methods to reduce reliance on chiral resolution .
-
Peripheral Targeting: Designing quaternary ammonium derivatives to restrict central nervous system exposure .
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Polypharmacology: Exploring activity at delta-opioid or NMDA receptors for multimodal analgesia .
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